molecular formula C16H12N2O2S B1256616 9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

Cat. No. B1256616
M. Wt: 296.3 g/mol
InChI Key: KYPLTYNYSYVGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 16 general procedure 61, 2-amino-4-methyl-N-quinolin-8-yl-benzenesulfonamide (Intermediate 294) (520 mg, 1.67 mmol), t-butyl nitrite (0.29 ml, 2.5 mmol), AcOH (5.2 ml) and THF (5.2 ml) gave the title compound (20 mg, 5%) after purification by column chromatography with DCM/MeOH (99.7:0.3) as the eluent.
Name
2-amino-4-methyl-N-quinolin-8-yl-benzenesulfonamide
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Intermediate 294
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Five
Yield
5%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[S:9]([NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2)(=[O:11])=[O:10].N(OC(C)(C)C)=O.CC(O)=O>C1COCC1>[CH3:8][C:6]1[CH:7]=[C:2]2[C:3]([S:9](=[O:10])(=[O:11])[NH:12][C:13]3[C:14]2=[CH:15][CH:16]=[C:17]2[C:22]=3[N:21]=[CH:20][CH:19]=[CH:18]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
2-amino-4-methyl-N-quinolin-8-yl-benzenesulfonamide
Quantity
520 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Step Two
Name
Intermediate 294
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Step Three
Name
Quantity
0.29 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
5.2 mL
Type
reactant
Smiles
CC(=O)O
Step Five
Name
Quantity
5.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2S(NC3=C4N=CC=CC4=CC=C3C2=C1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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